molecular formula C10H8Cl4N2O3S B12553243 N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine CAS No. 190327-56-1

N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine

Cat. No.: B12553243
CAS No.: 190327-56-1
M. Wt: 378.1 g/mol
InChI Key: MIGITSNMRJEYIE-BYPYZUCNSA-N
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Description

N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine is a synthetic organic compound that belongs to the class of cysteine derivatives This compound is characterized by the presence of an acetyl group, a tetrachloropyridinyl moiety, and a cysteine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine typically involves the following steps:

    Acetylation of L-cysteine: L-cysteine is reacted with acetic anhydride to introduce the acetyl group.

    Introduction of Tetrachloropyridinyl Moiety: The acetylated cysteine is then reacted with a tetrachloropyridine derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfides or sulfoxides.

    Reduction: The tetrachloropyridinyl moiety can be reduced under specific conditions.

    Substitution: The chlorine atoms in the tetrachloropyridinyl moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfoxides, or sulfones.

    Reduction: Partially or fully reduced tetrachloropyridinyl derivatives.

    Substitution: Various substituted pyridinyl-cysteine derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.

    S-(2,3,5,6-Tetrachloropyridin-4-yl)-L-cysteine: A related compound without the acetyl group.

Uniqueness

N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine is unique due to the combination of the acetyl group and the tetrachloropyridinyl moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

190327-56-1

Molecular Formula

C10H8Cl4N2O3S

Molecular Weight

378.1 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2,3,5,6-tetrachloropyridin-4-yl)sulfanylpropanoic acid

InChI

InChI=1S/C10H8Cl4N2O3S/c1-3(17)15-4(10(18)19)2-20-7-5(11)8(13)16-9(14)6(7)12/h4H,2H2,1H3,(H,15,17)(H,18,19)/t4-/m0/s1

InChI Key

MIGITSNMRJEYIE-BYPYZUCNSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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